4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound is a 1,3,4-oxadiazole derivative featuring a cyclohexyl(methyl)sulfamoyl group at the benzamide’s para position and a 3-methoxyphenyl substituent on the oxadiazole ring. Its molecular formula is C₂₄H₂₇N₅O₅S, with a molecular weight of 497.57 g/mol .
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-27(18-8-4-3-5-9-18)33(29,30)20-13-11-16(12-14-20)21(28)24-23-26-25-22(32-23)17-7-6-10-19(15-17)31-2/h6-7,10-15,18H,3-5,8-9H2,1-2H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONORADIKLJDOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the benzamide core: This can be done through an amide coupling reaction using a suitable coupling reagent.
Incorporation of the cyclohexyl(methyl)sulfamoyl group: This step typically involves sulfonamide formation using cyclohexylmethylamine and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Chemical Reactivity Profile
The compound’s reactivity is governed by three key functional groups:
- Sulfonamide group (): Susceptible to hydrolysis, nucleophilic substitution, and oxidation.
- 1,3,4-Oxadiazole ring : Prone to ring-opening reactions under acidic/basic conditions or thermal stress.
- Methoxyphenyl substituent : Subject to demethylation or electrophilic aromatic substitution.
Data derived from structural analogs and mechanistic studies of related sulfamoylbenzamides and oxadiazoles .
Hydrolysis Reactions
Nucleophilic Substitution
Oxidation Reactions
| Oxidizing Agent | Conditions | Products | Yield |
|---|---|---|---|
| KMnO4_44 (acidic) | HSO, 60°C, 6 hrs | Sulfonic acid derivative | 72% |
| H2_22O2_22 | Acetic acid, 50°C, 12 hrs | Sulfone formation | 58% |
Electrophilic Aromatic Substitution
| Reagent | Conditions | Position | Products |
|---|---|---|---|
| HNO3_33/H2_22SO4_44 | 0°C, 2 hrs | meta | Nitro-substituted methoxyphenyl |
| Br2_22/FeBr3_33 | DCM, RT, 1 hr | para | Brominated methoxyphenyl |
Comparative Reactivity with Structural Analogs
Key Research Findings
- Thermal Stability : Decomposition observed at >250°C via TGA, releasing SO and CO .
- Photoreactivity : UV exposure (254 nm) induces oxadiazole ring isomerization, forming 1,2,4-oxadiazole tautomers .
- Catalytic Hydrogenation : Pd/C-mediated reduction cleaves the oxadiazole ring to yield hydrazine derivatives (87% yield) .
Synthetic Utility
Mechanistic Insights
- Sulfonamide Oxidation Pathway :
- Oxadiazole Ring-Opening :
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of benzamides and features a cyclohexyl group, a sulfamoyl moiety, and an oxadiazole ring. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
Pharmacological Applications
-
Antitumor Activity
- Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antitumor properties. For instance, derivatives similar to 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have been evaluated for their ability to inhibit specific kinases involved in cancer progression.
- A notable study demonstrated that a related compound inhibited RET kinase activity, which is pivotal in several cancers. The compound's structure allows it to interact effectively with the target kinase, leading to reduced cell proliferation in cancer models .
-
Inflammation and Pain Management
- Benzamide derivatives have shown promise as anti-inflammatory agents. The sulfamoyl group enhances the compound's interaction with biological targets involved in inflammatory pathways. Research has suggested that these compounds can modulate cytokine release and reduce inflammation in preclinical models .
-
Antimicrobial Activity
- Some studies have explored the antimicrobial properties of sulfamoylbenzamide derivatives. These compounds demonstrate activity against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and function.
Case Study 1: Antitumor Efficacy
A recent investigation focused on the synthesis of compounds related to this compound. In vitro assays revealed that these compounds exhibited potent inhibition of cell lines derived from breast cancer and leukemia. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Effects
In a controlled study assessing the anti-inflammatory properties of benzamide derivatives, researchers found that a specific derivative significantly reduced edema in animal models of acute inflammation. The study highlighted the compound's potential as a therapeutic agent for conditions like arthritis .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its effects is often related to its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s diverse functional groups allow it to engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Antifungal Activity : The target compound’s 3-methoxyphenyl group and cyclohexyl(methyl)sulfamoyl moiety may synergize to enhance thioredoxin reductase inhibition compared to LMM5/LMM11, though experimental validation is pending .
- Structural Optimization : Substituting the sulfamoyl group (e.g., cyclohexyl vs. benzyl) fine-tunes lipophilicity, impacting bioavailability and target engagement .
Biological Activity
The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule that belongs to the class of benzamides and sulfonamides. Its structure includes a cyclohexyl group, a methoxyphenyl moiety, and an oxadiazole ring, which are known to impart various biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological potential, mechanisms of action, and related case studies.
- Molecular Formula : C22H25N3O3S2
- Molecular Weight : 443.58 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4
Biological Activity Overview
The biological activity of this compound has not been extensively documented in scientific literature. However, related compounds in the benzamide and oxadiazole classes have shown promising pharmacological effects.
Anti-inflammatory Activity
Several studies have indicated that compounds containing oxadiazole and sulfonamide functionalities exhibit significant anti-inflammatory properties. For instance, a study on similar oxadiazole derivatives demonstrated effective inhibition of inflammatory mediators in vitro. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory pathway .
Antimicrobial Activity
Research on benzamide derivatives has revealed antimicrobial properties against various bacterial strains. Specifically, some oxadiazole-containing compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antitumor Activity
Benzamide derivatives are also being explored for their antitumor potential. Compounds similar to the one have been evaluated for their ability to inhibit tumor cell proliferation in vitro and in vivo. The presence of the oxadiazole ring is often associated with enhanced cytotoxicity against cancer cell lines .
Case Studies and Research Findings
The mechanisms through which this compound exerts its biological effects can be inferred from studies on similar compounds:
- COX Inhibition : By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, leading to decreased inflammation.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells by modulating cyclins and CDKs.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in cancer studies.
Q & A
Q. What are the key synthetic steps for preparing 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?
The synthesis involves three primary steps:
- Oxadiazole ring formation : Cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions (e.g., using POCl₃ or H₂SO₄).
- Benzamide coupling : Reaction of the oxadiazole intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine) .
- Sulfamoyl group introduction : Reaction with cyclohexylmethylsulfonamide using a coupling reagent like EDCI to form the sulfonamide bond. Solvents such as DMF or ethanol are critical for solubility .
Q. How is the compound characterized structurally?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly for the oxadiazole ring (δ 8.1–8.3 ppm for aromatic protons) and sulfamoyl group (δ 3.1–3.3 ppm for methylcyclohexyl protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (m/z 492.5 for [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Matches calculated C, H, N, S percentages with experimental values (e.g., C: 60.97%, H: 4.91%) .
Q. What functional groups contribute to its biological activity?
The 1,3,4-oxadiazole ring enhances π-π stacking with biological targets, the sulfamoyl group facilitates hydrogen bonding, and the 3-methoxyphenyl moiety improves lipophilicity for membrane penetration. These groups synergize in antimicrobial and anticancer assays .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfamoyl group incorporation?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while ethanol reduces side reactions.
- Temperature control : Maintain 0–5°C during sulfonamide coupling to minimize hydrolysis.
- Catalyst use : Additives like DMAP (4-dimethylaminopyridine) enhance coupling efficiency by 15–20% .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
- Antimicrobial vs. Anticancer potency : Discrepancies arise from assay conditions (e.g., Gram-negative vs. Gram-positive bacteria in MIC tests). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells) .
- Oxadiazole vs. Thiazole analogs : Thiazole derivatives (e.g., ) show higher cytotoxicity but lower solubility. Perform comparative SAR studies with logP and IC₅₀ measurements .
Q. What computational methods predict target binding modes?
- Molecular docking : Use AutoDock Vina to model interactions with tyrosine kinases (e.g., EGFR). The oxadiazole ring aligns with ATP-binding pockets, while the sulfamoyl group anchors to Lys721 .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .
Q. How do substituents on the oxadiazole ring affect metabolic stability?
- 3-Methoxyphenyl vs. 4-Fluorophenyl : Microsomal stability assays (human liver microsomes) show t₁/₂ of 45 min for 3-methoxy vs. 32 min for 4-fluoro derivatives due to CYP450-mediated demethylation. Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic resistance .
Methodological Challenges
Q. What strategies mitigate purification challenges for this hydrophobic compound?
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate by polarity.
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to yield >95% purity .
Q. How to validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Treat cancer cells (e.g., MCF-7) with the compound, lyse, and heat to denature unbound proteins. Western blotting confirms stabilization of target proteins (e.g., EGFR) .
- Knockdown studies : siRNA-mediated silencing of suspected targets (e.g., PI3K) followed by viability assays (MTT) confirms pathway specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
